molecular formula C6H16ClN B1525030 (1-Ethyl-1-methylpropyl)amine hydrochloride CAS No. 860409-61-6

(1-Ethyl-1-methylpropyl)amine hydrochloride

Cat. No.: B1525030
CAS No.: 860409-61-6
M. Wt: 137.65 g/mol
InChI Key: VIBXNFVAPJRVRA-UHFFFAOYSA-N
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Description

(1-Ethyl-1-methylpropyl)amine hydrochloride (CAS: 860409-61-6, MFCD18785612) is a branched aliphatic amine hydrochloride. Its molecular formula is C6H16ClN, with a purity of 95% .

Properties

IUPAC Name

3-methylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-4-6(3,7)5-2;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBXNFVAPJRVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860409-61-6
Record name 3-methylpentan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Scientific Research Applications

(1-Ethyl-1-methylpropyl)amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Ethyl-1-methylpropyl)amine hydrochloride exerts its effects depends on its specific application

Comparison with Similar Compounds

Structural Analogues and Derivatives

3-[(1-Ethyl-1-methylpropyl)amino]propanenitrile Hydrochloride
  • Molecular Formula : C9H19ClN2
  • Molecular Weight : 190.718 .
  • Key Differences: Contains a cyano (-CN) group appended to the amine, enhancing its utility as an intermediate in nitrile-based syntheses (e.g., Strecker reactions).
N-(1-Ethyl-1-methylpropyl)-4-morpholineacetamide Hydrochloride
  • CAS : 109046-03-9
  • Molecular Formula : C12H25ClN2O2 .
  • Key Differences :
    • Incorporates a morpholine ring and acetamide group, significantly increasing molecular complexity and hydrogen-bonding capacity.
    • Likely exhibits higher water solubility due to the morpholine moiety, contrasting with the hydrophobic branched alkyl chain in the parent compound .
Mecamylamine Hydrochloride (M9020)
  • CAS: Not explicitly listed in evidence.
  • Structure : A bicyclic tertiary amine (ganglionic blocker).
  • Key Differences :
    • Pharmaceutical application (treatment of hypertension) vs. the parent compound’s undefined but likely synthetic use.
    • Rigid bicyclic structure reduces conformational flexibility compared to the flexible branched alkyl chain in (1-ethyl-1-methylpropyl)amine hydrochloride .
Bis-TRIS Hydrochloride (B6032)
  • Structure: Contains a tris(hydroxymethyl)aminomethane derivative.
  • Key Differences :
    • Primarily used as a buffering agent (pH 6–7) due to its hydroxyl groups, unlike the parent compound’s probable role in alkylation or catalysis.
    • Higher water solubility and lower steric hindrance .

Physical and Chemical Properties

Property (1-Ethyl-1-methylpropyl)amine HCl 3-[(1-Ethyl-1-methylpropyl)amino]propanenitrile HCl Mecamylamine HCl Bis-TRIS HCl
Molecular Weight ~149.65 g/mol (calculated) 190.718 g/mol ~203.7 g/mol ~209.6 g/mol
Solubility (Predicted) Moderate in polar solvents High in polar solvents (due to -CN) High (pharma use) Very high
Steric Hindrance High (branched alkyl) Moderate (-CN reduces bulk) High (bicyclic) Low
Applications Synthetic intermediate Nitrile synthesis Pharmaceutical Buffer

Biological Activity

(1-Ethyl-1-methylpropyl)amine hydrochloride, with the molecular formula C6_6H16_{16}ClN, is an organic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This compound is a primary amine and is often utilized in medicinal chemistry for synthesizing biologically active molecules. This article delves into its biological activity , including antimicrobial effects, anti-inflammatory properties, and its role in drug development.

Basic Information

PropertyDetails
CAS Number 54593037
Molecular Weight 138.66 g/mol
IUPAC Name (1-Ethyl-1-methylpropyl)amine hydrochloride
LogP 1.63
Purity 95%

Structure

The structural formula of (1-Ethyl-1-methylpropyl)amine hydrochloride indicates a branched amine configuration, which can influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that (1-Ethyl-1-methylpropyl)amine hydrochloride exhibits notable antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of various compounds, (1-Ethyl-1-methylpropyl)amine hydrochloride showed the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans40

These results suggest that the compound could serve as a potential candidate in the development of new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, (1-Ethyl-1-methylpropyl)amine hydrochloride has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB), a key transcription factor in inflammatory processes. By modulating this pathway, the compound may reduce inflammation in various models of disease.

Pharmacological Applications

Recent studies have explored the use of (1-Ethyl-1-methylpropyl)amine hydrochloride in drug formulation and synthesis:

  • Synthesis of Heterocyclic Compounds : It serves as a building block for creating more complex molecules with potential therapeutic applications.
  • Drug Delivery Systems : Its properties allow it to be utilized in developing novel drug delivery systems aimed at improving bioavailability and targeting specific tissues.

Safety and Toxicity

Toxicological assessments have indicated that while (1-Ethyl-1-methylpropyl)amine hydrochloride possesses beneficial biological activities, it also requires careful evaluation regarding safety profiles. Studies have shown that at higher concentrations, it may exhibit cytotoxic effects on certain cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1-methylpropyl)amine hydrochloride
Reactant of Route 2
(1-Ethyl-1-methylpropyl)amine hydrochloride

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